molecular formula C8H13N3 B12870476 2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole

2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole

Cat. No.: B12870476
M. Wt: 151.21 g/mol
InChI Key: SRWNDKBMAIBKPB-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methyl-4-(pyrrolidin-1-yl)-1H-imidazole can be compared with other similar compounds such as:

    2-Methylimidazole: Lacks the pyrrolidine ring, making it less versatile in terms of chemical reactivity and biological activity.

    4-(Pyrrolidin-1-yl)imidazole: Similar structure but without the methyl group, which can affect its chemical properties and interactions.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one or pyrrolidine-2,5-diones, which have different ring structures and functionalities.

The uniqueness of this compound lies in its combined imidazole and pyrrolidine rings, providing a unique scaffold for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-1-yl-1H-imidazole

InChI

InChI=1S/C8H13N3/c1-7-9-6-8(10-7)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,9,10)

InChI Key

SRWNDKBMAIBKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)N2CCCC2

Origin of Product

United States

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